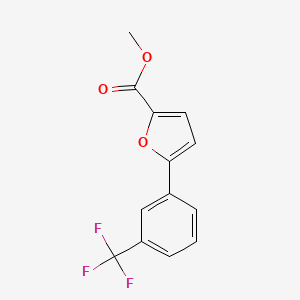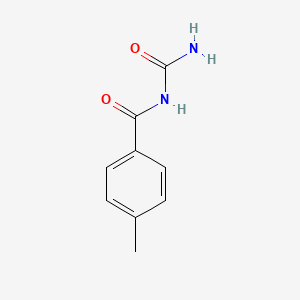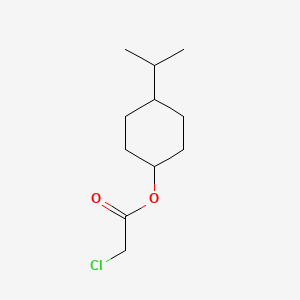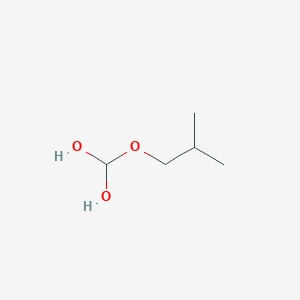
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a trifluoromethylphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and compounds containing an active methyl or methylene group, such as methyl 2-cyanoacetate, malononitrile, or acetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Knoevenagel condensation reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Methyl 5-(trifluoromethyl)benzo[b]furan-2-carboxylate: This compound features a benzo[b]furan ring instead of a simple furan ring, which may result in different chemical and biological properties.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate:
Uniqueness: Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
54023-09-5 |
|---|---|
Molecular Formula |
C13H9F3O3 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H9F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3 |
InChI Key |
WEDHIJOMWBZOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)





![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)


